molecular formula C17H20ClN3O3S B4820882 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide

2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide

Cat. No. B4820882
M. Wt: 381.9 g/mol
InChI Key: LPGKFPKPMNWGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a critical role in the signaling pathways of cytokines and growth factors. CP-690,550 has been shown to have therapeutic potential in a number of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide exerts its pharmacological effects by selectively inhibiting JAK3, which is involved in the signaling pathways of a number of cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3, 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide inhibits the downstream activation of signal transducer and activator of transcription (STAT) proteins, which are involved in the regulation of immune responses.
Biochemical and physiological effects:
2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide has been shown to have a number of biochemical and physiological effects, including the inhibition of T-cell proliferation, the suppression of cytokine production, and the reduction of inflammation. In preclinical studies, the drug has been shown to reduce joint inflammation and cartilage destruction in animal models of rheumatoid arthritis. In clinical trials, 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide has been shown to improve disease activity scores and reduce the incidence of adverse events in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide in lab experiments is its potency and selectivity for JAK3. This makes it a useful tool for studying the role of JAK3 in immune responses and inflammation. However, one limitation of using 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide is its potential for off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide. One area of interest is the development of combination therapies that target multiple JAK family members, such as JAK1 and JAK2. Another area of interest is the investigation of the long-term safety and efficacy of 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide in patients with autoimmune and inflammatory diseases. Additionally, there is ongoing research on the use of 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide in other disease indications, such as alopecia areata and vitiligo.

Scientific Research Applications

2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The drug has been shown to be effective in reducing disease activity in animal models of rheumatoid arthritis, multiple sclerosis, and psoriasis. In humans, 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide has been evaluated in phase II and III clinical trials for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

2-(3-chloro-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-3-16(17(22)20-12-13-7-9-19-10-8-13)21(25(2,23)24)15-6-4-5-14(18)11-15/h4-11,16H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGKFPKPMNWGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=NC=C1)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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